(6-Chloropyrimidin-4-yl)boronic acid
Description
Properties
CAS No. |
1228431-87-5 |
|---|---|
Molecular Formula |
C4H4BClN2O2 |
Molecular Weight |
158.35 g/mol |
IUPAC Name |
(6-chloropyrimidin-4-yl)boronic acid |
InChI |
InChI=1S/C4H4BClN2O2/c6-4-1-3(5(9)10)7-2-8-4/h1-2,9-10H |
InChI Key |
LYIKZFHVDSRWBC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=N1)Cl)(O)O |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 6 Chloropyrimidin 4 Yl Boronic Acid
Overview of Historical and Contemporary Boronic Acid Synthesis Relevant to Pyrimidines
The synthesis of boronic acids, particularly those incorporating a pyrimidine (B1678525) ring, has evolved significantly. Historically, the preparation of aryl and heteroaryl boronic acids often involved the use of highly reactive organolithium or Grignard reagents with trialkyl borates. However, these methods are often incompatible with the functional groups present on many heterocyclic compounds, such as the electrophilic pyrimidine ring and its halogen substituents.
Modern synthetic chemistry has gravitated towards milder, more functional-group-tolerant techniques. A pivotal development in this area has been the palladium-catalyzed Miyaura borylation reaction, which utilizes bis(pinacolato)diboron (B136004) (B2pin2). This method allows for the direct borylation of aryl and heteroaryl halides or triflates. Additionally, iridium- and rhodium-catalyzed C-H activation and borylation have become powerful tools for the direct introduction of a boronic ester group onto a heteroaromatic core, frequently with high regioselectivity. These contemporary approaches have greatly broadened the availability of a diverse range of functionalized pyrimidine boronic acids and their corresponding esters.
Direct Borylation Strategies for Pyrimidine Derivatives
Direct borylation methods provide an atom-economical and often more direct pathway to pyrimidine boronic acids by functionalizing an existing carbon-hydrogen (C-H) or carbon-halogen (C-X) bond on the pyrimidine ring.
Iridium-catalyzed C-H borylation is a notable method for the direct synthesis of heteroaryl boronic esters. This strategy typically employs a catalyst system like [Ir(cod)OMe]2 (where cod is 1,5-cyclooctadiene) with a bidentate phosphine (B1218219) or bipyridine ligand and a boron source such as bis(pinacolato)diboron or pinacolborane. The reaction proceeds through the catalytic activation of a C-H bond, leading to the formation of a carbon-boron bond. The regioselectivity on substituted pyrimidines is governed by both steric and electronic factors. For a 4-substituted pyrimidine, borylation is often favored at the C-6 position due to its steric accessibility and electronic characteristics. However, applying this method to synthesize (6-Chloropyrimidin-4-yl)boronic acid can be complicated by potential catalyst inhibition or side reactions involving the chloro substituent.
A well-established and effective method for introducing a boronic acid group is through a halogen-metal exchange reaction. This process involves treating a dihalopyrimidine, such as 4,6-dichloropyrimidine (B16783), with a potent organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA) at very low temperatures (e.g., -78 °C). This selectively replaces one of the halogen atoms with lithium. The resulting pyrimidinyl-lithium intermediate is then quenched with a trialkyl borate (B1201080), for instance, triisopropyl borate or trimethyl borate. An acidic workup subsequently hydrolyzes the boronate ester to yield the desired boronic acid. The precise control of solvent, temperature, and the choice of organolithium reagent is crucial for achieving high regioselectivity and preventing undesirable side reactions.
One documented synthesis of this compound from 4,6-dichloropyrimidine utilized a halogen-metal exchange with n-butyllithium in tetrahydrofuran (B95107) (THF) at -75 °C, followed by a reaction with triisopropyl borate. The final product was obtained after hydrolysis with aqueous acid.
Table 1: Halogen-Metal Exchange for this compound
| Starting Material | Reagents | Key Conditions | Product | Reference |
|---|---|---|---|---|
| 4,6-Dichloropyrimidine | 1. n-Butyllithium 2. Triisopropyl borate 3. Aqueous HCl | THF, -75 °C | This compound |
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. It relies on a directing group that coordinates to an organolithium base, thereby facilitating deprotonation at an adjacent ortho-position. While common directing groups include amides, carbamates, and sulfoxides, the nitrogen atoms of the pyrimidine ring can also serve this function, although they are less effective. For a substrate like 4-chloropyrimidine, the directing influence of the ring nitrogens could potentially lead to metalation at the C-5 position. Therefore, this approach is less direct for synthesizing the 4-yl-boronic acid isomer. The chloro group's presence can also affect the regioselectivity of the deprotonation.
Indirect Synthetic Routes to this compound
Indirect methods involve the initial formation of a boronic ester intermediate from a pyrimidine precursor, which is then hydrolyzed to the final boronic acid.
The most prevalent and versatile method for synthesizing this compound and its derivatives is the palladium-catalyzed Miyaura borylation reaction. This reaction typically starts with 4,6-dichloropyrimidine.
The reaction is catalyzed by a palladium complex, such as Pd(dppf)Cl2 ([1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)), in the presence of a base like potassium acetate (B1210297) (KOAc) and a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B2pin2). The reaction is usually conducted in an aprotic solvent such as dioxane, DMSO, or THF at elevated temperatures. The mechanism involves the oxidative addition of the palladium(0) catalyst to one of the C-Cl bonds of 4,6-dichloropyrimidine. This is followed by transmetalation with the diboron reagent and reductive elimination to produce the 4-chloro-6-(pinacolato)boronate pyrimidine ester. This pinacol (B44631) ester is often isolated and purified before being hydrolyzed.
The subsequent hydrolysis of the boronic ester to the boronic acid can be accomplished under acidic conditions, for example, by treatment with aqueous HCl. An alternative method involves transesterification with a diol that forms a more water-soluble boronic ester, which is then hydrolyzed.
A detailed synthesis of the pinacol ester, 4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, from 4,6-dichloropyrimidine and B2pin2 using Pd(dppf)Cl2 and KOAc in dioxane has been reported. The resulting ester was subsequently hydrolyzed to this compound.
Table 2: Miyaura Borylation for the Synthesis of this compound Pinacol Ester
| Starting Material | Boron Reagent | Catalyst | Base | Solvent | Intermediate Product | Reference |
|---|---|---|---|---|---|---|
| 4,6-Dichloropyrimidine | Bis(pinacolato)diboron (B2pin2) | Pd(dppf)Cl2 | Potassium Acetate (KOAc) | Dioxane | 4-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
Pyrimidine Annulation Strategies Leading to Boronic Acid Precursors
The construction of the pyrimidine core is a foundational aspect of synthesizing this compound. Pyrimidine annulation, or ring-forming strategies, offer a versatile approach to creating the necessary precursors. These methods typically involve the condensation of a three-carbon unit with a reagent containing an N-C-N (amidine) fragment. The resulting pyrimidine can then be functionalized to introduce the chloro and boronic acid groups.
A common strategy begins with the reaction of malonic acid derivatives and urea (B33335) or its analogs to form barbituric acid or related pyrimidine-2,4,6-triones. Subsequent chemical modifications are then required to introduce the desired functionalities. A more direct, albeit classical, approach involves the condensation of a 1,3-dicarbonyl compound with an amidine. To obtain a precursor for this compound, a potential pathway could start with a substituted 1,3-dicarbonyl equivalent that leads to a 4-hydroxypyrimidine.
For instance, the cyclocondensation of formamidine (B1211174) with a malonic ester derivative can yield a 4,6-dihydroxypyrimidine. This intermediate serves as a crucial scaffold. The hydroxyl groups can be converted to chloro groups using a chlorinating agent like phosphoryl chloride (POCl₃) to yield 4,6-dichloropyrimidine. This dichlorinated pyrimidine is the immediate precursor for the borylation step.
The final transformation into the boronic acid is typically achieved via one of two primary routes:
Lithium-Halogen Exchange: The 4,6-dichloropyrimidine can be selectively lithiated at the 4-position at low temperatures, followed by quenching with a trialkyl borate, such as triisopropyl borate. Acidic workup then hydrolyzes the boronate ester to the desired this compound. orgsyn.org
Palladium-Catalyzed Borylation: The Miyaura borylation reaction provides another powerful method, involving the cross-coupling of the dichloropyrimidine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst. nih.gov
Green Chemistry Principles in the Synthesis of this compound
The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for valuable chemical intermediates like this compound. mdpi.commdpi.com These efforts focus on minimizing waste, reducing energy consumption, and using less hazardous materials.
Solvent-Free and Aqueous Medium Methodologies
Traditional organic syntheses often rely on large volumes of volatile and often toxic organic solvents. Green chemistry seeks to replace these with more environmentally benign alternatives like water or to eliminate solvents entirely.
Aqueous Methodologies: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organometallic reactions are often water-sensitive, techniques have been developed to overcome this. For instance, the Suzuki-Miyaura coupling, a key reaction for both synthesizing and utilizing pyrimidine boronic acids, can be performed in water using specialized water-soluble ligands and phase-transfer catalysts. organic-chemistry.org Furthermore, a "phase-switch" strategy has been developed where boronic acids can be selectively moved from an organic phase to an aqueous phase by forming complexes with polyols at high pH, facilitating purification without chromatography and minimizing solvent use. acs.org
Solvent-Free Synthesis: Performing reactions under solvent-free conditions represents a significant step forward in green synthesis. mdpi.com One-pot, three-component coupling reactions catalyzed by simple, environmentally friendly catalysts like ferric chloride have been developed for synthesizing pyrimidine derivatives with high efficiency and minimal waste. researchgate.netresearchgate.net These methods often involve grinding solid reactants together or using microwave irradiation to drive the reaction, which can dramatically reduce reaction times and energy consumption compared to conventional heating in a solvent. researchgate.netrsc.org
Catalyst Recycling and Sustainable Reagent Utilization
Catalyst Recycling: The synthesis and application of this compound often involve palladium-catalyzed cross-coupling reactions. researchgate.netmdpi.com Palladium is a precious and costly metal, making its recovery and reuse a primary target for green process development. A major challenge with homogeneous catalysts, which are typically used, is their separation from the product mixture. mdpi.com To address this, significant research has focused on heterogenizing catalysts by immobilizing them on solid supports like polymers, dendrimers, or magnetic nanoparticles. researchgate.netmdpi.com These heterogeneous catalysts can be easily removed from the reaction mixture by filtration and reused in multiple cycles, reducing costs and minimizing metal waste. mdpi.com However, leaching of the metal from the support remains a challenge that can lead to catalyst deactivation over time. mdpi.com
Sustainable Reagents: The choice of reagents is also critical. A key advantage of boronic acids in drug design and synthesis is that they ultimately degrade to boric acid, which is considered an environmentally "green" compound that can be eliminated by the body. nih.gov From a synthesis perspective, using atom-economical boron sources like pinacolborane in Miyaura borylation reactions is preferred over less efficient methods. organic-chemistry.org The development of syntheses that avoid protecting groups, as seen in some modern approaches to aminopyrimidine boronic acids, further enhances the sustainability profile by reducing the number of steps and the amount of waste generated. researchgate.net
Process Optimization and Scalability Considerations for the Production of this compound
Transitioning a synthetic route from a laboratory-scale procedure to large-scale industrial production requires rigorous process optimization to ensure safety, cost-effectiveness, and consistent product quality. The synthesis of this compound and its analogs presents several challenges that must be addressed for successful scale-up.
A case study on the development of a practical, kilogram-scale synthesis of the related (2-aminopyrimidin-5-yl)boronic acid highlights key optimization strategies that are broadly applicable. researchgate.net A primary challenge in scaling up syntheses involving organometallic intermediates, such as the lithium-halogen exchange, is the need for cryogenic temperatures (e.g., -78 °C), which are energy-intensive and difficult to manage in large reactors. orgsyn.orgresearchgate.net
Key optimization parameters and scalable solutions are summarized in the table below.
Table 1: Process Optimization Strategies for Pyrimidine Boronic Acid Synthesis
| Challenge | Laboratory-Scale Method | Optimized Scale-Up Strategy | Rationale & Benefit |
|---|---|---|---|
| Reagent Cost & Handling | Use of pre-formed protecting groups for amines. | In situ protection of functional groups (e.g., bis-silylation with TMSCl). researchgate.net | Eliminates separate protection/deprotection steps, improving process efficiency and reducing costs. |
| Reaction Conditions | Lithium-halogen exchange at very low temperatures (-78 °C). orgsyn.org | Use of triarylmagnesiate intermediates or optimized solvent systems to allow for higher reaction temperatures. researchgate.net | Reduces energy costs and reliance on specialized cryogenic equipment, making the process more feasible on a large scale. |
| Product Isolation | Chromatographic purification. | Development of a specific acid-base workup and crystallization sequence. researchgate.net | Avoids costly and solvent-intensive chromatography, allowing for the isolation of high-purity product directly from the reaction mixture. |
This optimized approach, which avoids chromatography and uses an efficient in situ protection and isolation sequence, resulted in a robust process capable of delivering multi-kilogram quantities of a similar pyrimidine boronic acid with high purity. researchgate.net Such strategies are essential for the commercially viable production of this compound for its applications in medicinal chemistry and materials science.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-amino-5-bromopyrimidine |
| (2-aminopyrimidin-5-yl)boronic acid |
| 3-bromoquinoline |
| 3-pyridylboronic acid |
| 4,6-dichloropyrimidine |
| 4,6-dihydroxypyrimidine |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine |
| Barbituric acid |
| Bis(pinacolato)diboron (B₂pin₂) |
| Boric acid |
| Ferric chloride |
| Formamidine |
| Phosphoryl chloride (POCl₃) |
| Pinacolborane |
| Triisopropyl borate |
Chemical Reactivity and Transformative Potential of 6 Chloropyrimidin 4 Yl Boronic Acid
Reactivity of the Boronic Acid Moiety in Cross-Coupling Reactions
The boronic acid functional group of (6-Chloropyrimidin-4-yl)boronic acid is a cornerstone of its synthetic utility, primarily through its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction has become a staple in medicinal chemistry and materials science for the construction of biaryl and heteroaryl structures. nih.gov
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organic halide or triflate, forming a new carbon-carbon bond. libretexts.org The general catalytic cycle involves three main steps: oxidative addition of the halide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
This compound readily undergoes Suzuki-Miyaura coupling with a wide array of aryl and heteroaryl halides (chlorides, bromides, and iodides) and pseudohalides (like triflates). The pyrimidine (B1678525) ring is an electron-deficient aromatic system, which generally makes halogenated pyrimidines more reactive in cross-coupling reactions compared to analogous benzene (B151609) halides. mdpi.com This enhanced reactivity allows for efficient coupling under various conditions.
Microwave-assisted Suzuki-Miyaura coupling of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids has been shown to be a highly efficient method for producing C4-substituted pyrimidines in good to excellent yields. mdpi.combohrium.com Studies have demonstrated that these reactions can be carried out with low catalyst loading (e.g., 0.5 mol% of tetrakis(triphenylphosphine)palladium(0)) and short reaction times (15 minutes). bohrium.com The reaction is generally tolerant of various functional groups on the aryl boronic acid partner. mdpi.com
For instance, the coupling of 9-benzyl-6-chloropurine with phenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in toluene (B28343) at 100 °C resulted in a 95% yield of the corresponding 6-phenylpurine derivative. lookchem.com While electron-rich arylboronic acids perform well under anhydrous conditions, electron-poor and alkenylboronic acids often give better results in aqueous solvent systems like DME/water. lookchem.com
Table 1: Examples of Suzuki-Miyaura Coupling with this compound Analogues
| Coupling Partner | Catalyst System | Solvent | Base | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | Toluene | K₂CO₃ | 95 | lookchem.com |
| 2-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | Toluene | K₃PO₄ | 99 | organic-chemistry.org |
| 2,6-Dimethylphenylboronic acid | Pd₂(dba)₃ / SPhos | Toluene | K₃PO₄ | 82 | organic-chemistry.org |
| 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | Toluene | K₂CO₃ | 19 | lookchem.com |
This table presents data for analogous chloropyrimidine and chloropurine systems to illustrate typical reaction conditions and outcomes.
While the Suzuki-Miyaura coupling is most commonly employed for the formation of aryl-aryl bonds, its application to the coupling of heteroaryl boronic acids with alkyl halides and triflates is also an area of interest. The use of thallium bases, such as TlOH, Tl₂CO₃, and TlOEt, can facilitate the cross-coupling between alkyl boranes and alkyl halides at lower temperatures. libretexts.org However, the direct coupling of this compound with alkyl halides is less documented compared to its reactions with aryl halides. The development of robust catalytic systems for such sp²-sp³ couplings remains an active area of research.
The choice of ligand and palladium catalyst is crucial for the efficiency and scope of the Suzuki-Miyaura coupling. nih.gov For challenging substrates, such as electron-deficient heteroaryl boronic acids or sterically hindered coupling partners, specialized ligand systems are often required. nih.gov
Copper-Mediated Chan-Lam Coupling Reactions
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, provides a valuable method for the formation of carbon-heteroatom bonds, specifically C-N, C-O, and C-S bonds. wikipedia.orgorganic-chemistry.org This reaction typically involves the copper-catalyzed coupling of an aryl boronic acid with an amine, alcohol, or thiol. wikipedia.orgorganic-chemistry.org A key advantage of the Chan-Lam coupling is that it can often be performed at room temperature and is tolerant of air and moisture, offering a practical alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. organic-chemistry.orgalfa-chemistry.com
The mechanism is thought to proceed through a copper(III) intermediate. wikipedia.org The reaction can be promoted by stoichiometric amounts of copper(II) salts or a catalytic amount of a copper catalyst that is reoxidized by atmospheric oxygen. organic-chemistry.org The scope of the Chan-Lam coupling is broad, encompassing a variety of N-H and O-H containing compounds, including phenols, amines, anilines, amides, and carbamates. organic-chemistry.org Visible-light-mediated photoredox catalysis has been shown to significantly improve the efficiency of copper(II)-catalyzed aerobic oxidative Chan-Lam couplings, expanding the substrate scope to include electron-deficient aryl boronic acids. nih.gov
While specific examples detailing the Chan-Lam coupling of this compound are not prevalent in the provided search results, the general reactivity of arylboronic acids in this transformation suggests its potential applicability for synthesizing 4-amino-, 4-oxy-, and 4-thiopyrimidine derivatives.
Multicomponent Reactions (e.g., Petasis Reaction) Involving this compound
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. bohrium.comrug.nl The Petasis reaction, or Petasis borono-Mannich reaction, is a prominent example of an MCR that utilizes a boronic acid, an amine, and a carbonyl compound to generate substituted amines. wikipedia.orgorganic-chemistry.org
This reaction is valued for its operational simplicity, broad substrate scope, and ability to generate molecular complexity in a single step. nih.govnih.gov The reaction can proceed with or without a catalyst and is tolerant of a wide range of functional groups. nih.gov The range of nucleophilic partners in the Petasis reaction includes alkenyl- and arylboronic acids. organic-chemistry.org While electron-rich boronic acids are generally more reactive, the use of elevated temperatures, sometimes with microwave irradiation, can facilitate the participation of electron-poor boronic acids. organic-chemistry.org
The compatibility of boronic acid building blocks in MCRs allows for the rapid creation of large and diverse libraries of complex small molecules. rug.nl Although specific examples of this compound in the Petasis reaction were not found in the search results, the general principles of the reaction suggest its potential for creating novel pyrimidine-containing amino acid derivatives and other complex amines. The reaction's tolerance for various functional groups makes it an attractive method for incorporating the chloropyrimidine scaffold into diverse molecular architectures. wikipedia.org
Other Metal-Catalyzed Additions and Functionalizations
While Suzuki-Miyaura cross-coupling is the most prominent reaction of the boronic acid moiety, this functional group can also participate in other metal-catalyzed transformations, notably addition reactions to unsaturated systems. Rhodium-catalyzed additions of arylboronic acids to aldehydes, ketones, and electron-deficient alkenes are well-established methods for the formation of new carbon-carbon bonds. google.comchemscene.comnih.gov These reactions typically involve the transmetalation of the aryl group from boron to rhodium, followed by migratory insertion across the unsaturated bond.
Although specific examples utilizing this compound in such additions are not extensively documented in peer-reviewed literature, the general mechanism is applicable. For instance, the rhodium-catalyzed 1,4-addition (conjugate addition) to α,β-unsaturated ketones or 1,2-addition to aldehydes would yield products bearing the 6-chloropyrimidin-4-yl moiety. The reaction conditions often require a rhodium precursor, such as [Rh(acac)(CO)2] or a chiral Rh(I) complex for asymmetric variants, in the presence of a base. nih.govrsc.org
Furthermore, the functionalization can be extended to derivatives like potassium pyrimidinyltrifluoroborates, which exhibit enhanced stability and can be employed in a variety of transformations. These derivatives remain stable under various conditions, including nucleophilic attack at other positions on the pyrimidine ring, yet can be activated for cross-coupling or other reactions under specific catalytic systems. researchgate.net This highlights the potential for the (6-chloropyrimidin-4-yl)boron moiety to serve as a stable placeholder during other synthetic manipulations before its eventual transformation.
Reactivity of the Chloro Substituent on the Pyrimidine Ring
The chloro group at the C-6 position of the pyrimidine ring is activated towards nucleophilic substitution and metal-catalyzed cross-coupling reactions. This reactivity is a consequence of the electron-deficient nature of the pyrimidine ring, which is caused by the presence of two electronegative nitrogen atoms. This electronic property stabilizes the intermediate species formed during these reactions.
The SNAr mechanism is a principal pathway for the functionalization of the C-6 position. This two-step process involves the addition of a nucleophile to the electron-deficient pyrimidine ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the chloride leaving group. The positions ortho and para (C2, C4, C6) to the ring nitrogens are particularly activated towards this type of reaction.
The C-6 chloro substituent can be readily displaced by oxygen-based nucleophiles such as hydroxides or alkoxides to furnish the corresponding 6-hydroxypyrimidines or 6-alkoxypyrimidines. These reactions are typically performed in the presence of a base, such as sodium hydroxide (B78521) or sodium alkoxide, in an alcoholic solvent.
Table 1: Representative Alkoxylation of Chloro-Substituted Heterocycles This table presents data for analogous reactions due to the lack of specific literature examples for the title compound.
| Chloro-Substrate | Nucleophile (Alcohol) | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| 2-Amino-6-chloropurine | Cyclohexylmethanol | NaH | Cyclohexylmethanol | 2-Amino-6-(cyclohexylmethoxy)purine | 75 |
| 4,6-Dichloropyrimidine (B16783) | Methanol | NaOMe | Methanol | 4-Chloro-6-methoxypyrimidine | N/A |
The displacement of the C-6 chloride with nitrogen-based nucleophiles, such as ammonia, primary amines, or secondary amines, provides a direct route to 6-aminopyrimidine derivatives. These reactions are fundamental in the synthesis of a wide array of biologically active molecules. The reaction conditions typically involve heating the chloropyrimidine with the desired amine, sometimes in the presence of a base to neutralize the HCl generated.
Palladium-catalyzed amination (Buchwald-Hartwig reaction) can also be employed, particularly for less reactive amines or when milder conditions are required. This method has been successfully applied to the amination of 6-chloropurine (B14466) nucleosides, a closely related heterocyclic system.
Table 2: Representative Amination of Chloro-Substituted Heterocycles This table presents data for analogous reactions due to the lack of specific literature examples for the title compound.
| Chloro-Substrate | Nucleophile (Amine) | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 2,4-Dichloro-6-phenylpyrimidine | 4-Aminoacetophenone | Reflux | 1-(4-((2-Chloro-6-phenylpyrimidin-4-yl)amino)phenyl)ethanone | N/A |
| 6-Chloropurine ribonucleoside | Aniline | Pd(OAc)₂, Xantphos, Cs₂CO₃, Toluene, 100°C | 6-(Phenylamino)purine ribonucleoside | 85 |
While less common than reactions with O- and N-nucleophiles, SNAr at the C-6 position can also occur with certain stabilized carbon nucleophiles, such as enolates or organometallic reagents. These reactions offer a pathway for the formation of a C-C bond at the C-6 position. The success of such reactions is highly dependent on the nature of the nucleophile and the reaction conditions. For electron-deficient systems like chloropyrimidines, the use of soft carbon nucleophiles is generally more effective.
The chloro substituent at the C-6 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings. These reactions provide powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds.
In the context of this compound, a particularly attractive strategy is the sequential or site-selective cross-coupling. It is well-established for dihalopyrimidines that the C-4 and C-6 positions are generally more reactive in Suzuki couplings than the C-2 position. This inherent reactivity difference allows for selective functionalization.
For the title compound, the chloro group can be selectively coupled with an organoboronic acid or its ester in a Suzuki reaction, leaving the boronic acid at C-4 intact for a subsequent transformation. To achieve this, the boronic acid at C-4 might be protected, for instance, as a pinacol (B44631) ester. Alternatively, careful selection of reaction conditions (catalyst, ligand, and base) can favor the reaction at the more labile C-Cl bond over the C-B bond.
Table 3: Representative Palladium-Catalyzed Cross-Coupling at Chloro-Positions This table illustrates the feasibility of selective cross-coupling on related scaffolds.
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Product | Selectivity/Yield |
|---|---|---|---|---|---|
| 2,4-Dichloropyrimidine (B19661) | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-Chloro-4-arylpyrimidine | High C-4 selectivity |
| 2,5-Dibromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 2-Bromo-5-phenylpyridine | Regioselective |
Palladium-Catalyzed Cross-Coupling Reactions at the Chloro Position
Negishi Coupling
The Negishi coupling, which involves the reaction of an organozinc reagent with an organohalide catalyzed by a nickel or palladium complex, represents a viable method for functionalizing the 6-position of the pyrimidine ring. While specific examples with this compound are not extensively documented in readily available literature, the reactivity of similar 6-chloropurine nucleosides in nickel-catalyzed Negishi cross-couplings suggests a strong potential for analogous transformations. chemicalregister.com In these related systems, 6-chloropurines have been successfully coupled with various organozinc halides at room temperature in the absence of a ligand, affording 6-alkyl or 6-aryl purines in good to excellent yields. chemicalregister.com This precedent indicates that this compound could similarly undergo Negishi coupling at the chloro position to introduce a variety of carbon-based substituents.
Sonogashira Coupling
The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, provides a direct route to alkynyl-substituted pyrimidines. The chloro group at the 6-position of this compound can serve as the halide partner in this transformation. Research on the copper-free Sonogashira coupling of unprotected 6-chloropurines and their nucleosides in water demonstrates the feasibility of this reaction on similar heterocyclic scaffolds. nih.gov These reactions, utilizing a water-soluble phosphine (B1218219) ligand, proceed efficiently to yield the corresponding alkynylated products. nih.gov The general Sonogashira reaction is known to be tolerant of a wide range of functional groups and can be carried out under mild conditions, making it a powerful tool for the derivatization of the pyrimidine core. nih.govrsc.org
A representative set of conditions for the Sonogashira coupling of a halo-pyrimidine with a terminal alkyne is presented in the table below, illustrating the typical parameters that could be adapted for this compound.
| Catalyst | Co-catalyst | Base | Solvent | Temperature |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp. to 60 °C |
| PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | Room Temp. to 100 °C |
Table 1: Representative Conditions for Sonogashira Coupling. This interactive table showcases common catalytic systems and conditions for the Sonogashira coupling of aryl halides with terminal alkynes.
Stille Coupling
The Stille coupling offers another palladium-catalyzed method to form carbon-carbon bonds by reacting an organostannane with an organohalide. The chloro group of this compound can readily participate as the electrophilic partner. The Stille reaction is known for its versatility, allowing the coupling of a wide array of organostannanes, including vinyl, aryl, and heterocyclic stannanes. nsf.govchemscene.comnih.gov Halogen-substituted heterocycles, such as pyrimidines, are well-established substrates for this reaction. nsf.gov The reaction typically proceeds under neutral or mildly basic conditions and is tolerant of many functional groups, a significant advantage when working with multifunctional molecules like this compound. acs.org
The following table outlines typical conditions for Stille coupling reactions involving aryl chlorides.
| Palladium Catalyst | Ligand | Solvent | Additive | Temperature |
| Pd(PPh₃)₄ | - | Toluene | - | 80-110 °C |
| Pd₂(dba)₃ | P(t-Bu)₃ | Dioxane | CsF | 80-100 °C |
Table 2: Typical Stille Coupling Conditions. This interactive table presents common catalytic systems for the Stille coupling of aryl chlorides.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. capes.gov.brresearchgate.net This reaction is highly applicable to this compound, enabling the introduction of a wide range of amino substituents at the 6-position. The development of various generations of phosphine ligands has significantly expanded the scope of this reaction, allowing for the coupling of primary and secondary amines, as well as anilines and other N-heterocycles, with aryl chlorides under relatively mild conditions. capes.gov.brresearchgate.net The choice of ligand and base is crucial for achieving high yields and can be tailored to the specific amine coupling partner. researchgate.net
Below is a table summarizing the scope of the Buchwald-Hartwig amination with various amine types and the corresponding preferred ligands.
| Amine Type | Preferred Ligand | Typical Base |
| Primary Alkylamines | RuPhos, BrettPhos | NaOt-Bu, LHMDS |
| Secondary Alkylamines | RuPhos | NaOt-Bu, K₃PO₄ |
| Anilines | XPhos, SPhos | NaOt-Bu, Cs₂CO₃ |
| N-Heterocycles | DavePhos, tBuXPhos | K₂CO₃, K₃PO₄ |
Table 3: Scope of Buchwald-Hartwig Amination. This interactive table illustrates the versatility of the Buchwald-Hartwig amination with different classes of amines and commonly employed ligands and bases.
Chemoselective Reduction of the Chloro Group
A key transformation in the synthetic utility of this compound is the chemoselective reduction of the chloro group while preserving the boronic acid functionality. This reduction provides access to pyrimidine-4-boronic acid, a valuable building block in its own right. A patented method for the selective dehalogenation of chloropyrimidines utilizes Raney nickel as the catalyst in the presence of a hydrogen source. google.com The reaction is carried out at temperatures between ambient and 60°C to favor the selective removal of the pyrimidine halogen over any halogens on other aromatic rings that might be present in the molecule. google.com This method's selectivity is reportedly more pronounced with Raney nickel under basic conditions compared to palladium catalysts. google.com
Dual Reactivity and Orthogonal Functionalization Strategies
The presence of two distinct and orthogonally reactive functional groups—the chloro group and the boronic acid—on the pyrimidine ring of this compound opens up possibilities for sophisticated molecular construction through sequential functionalization.
Sequential Transformations Exploiting Distinct Reactivity Profiles
The differential reactivity of the chloro and boronic acid moieties allows for a stepwise approach to the synthesis of highly substituted pyrimidines. For instance, the boronic acid group can first undergo a Suzuki-Miyaura coupling with an aryl or heteroaryl halide. Subsequently, the chloro group at the 6-position can be subjected to a different cross-coupling reaction, such as a Sonogashira, Stille, or Buchwald-Hartwig amination, or a nucleophilic aromatic substitution.
Studies on the Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids have demonstrated the feasibility of reacting at the chloro position while a boronic acid or its derivative is present on the same molecule, albeit in a different context. nsf.gov Furthermore, research on dichloropyrimidines has shown that the 4-position is generally more reactive towards Suzuki coupling than the 2-position, which supports the potential for selective reactions on the this compound scaffold. google.com This orthogonal reactivity allows for the controlled and sequential introduction of diverse functionalities, providing a powerful strategy for building molecular complexity. The ability to perform a Suzuki coupling at the boronic acid position followed by a different transformation at the chloro position, or vice versa, underscores the value of this compound as a versatile synthetic intermediate.
Chemo- and Regioselectivity Control in Complex Derivatizations
The differential reactivity of the C-Cl bond at the 6-position and the C-B(OH)₂ bond at the 4-position of this compound is the key to achieving selective derivatization. Generally, the chlorine atom at the C6 position is susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The boronic acid group at C4, on the other hand, is a versatile partner for Suzuki-Miyaura couplings. The choice of reaction conditions—including the catalyst, base, solvent, and temperature—plays a critical role in directing the reaction to the desired site.
Research has shown that the C4 and C6 positions of the pyrimidine ring are more activated towards nucleophilic attack and oxidative addition of palladium catalysts compared to the C2 and C5 positions. This is due to the electron-withdrawing nature of the two nitrogen atoms in the ring, which lowers the electron density at these positions.
In the context of this compound, the chloro group at C6 typically serves as the primary site for initial functionalization. This is often achieved through a Suzuki-Miyaura coupling, where the boronic acid at C4 might be protected, for instance, as a pinacol ester, to prevent self-coupling or other undesired reactions. Alternatively, under specific conditions, the boronic acid can react selectively while the chloro group remains intact.
A common strategy for the synthesis of complex molecules, such as kinase inhibitors, involves a sequential cross-coupling approach. This often begins with a Suzuki-Miyaura reaction at the C6-chloro position, followed by a subsequent transformation at the C4-boronic acid position, or vice-versa. The order of these reactions is carefully planned based on the desired final product and the compatibility of the functional groups involved.
For example, in the synthesis of certain kinase inhibitors, this compound (or its pinacol ester derivative) is coupled with an appropriate aryl or heteroaryl halide at the C4-boronic acid position. The remaining chloro group at C6 is then subjected to a nucleophilic aromatic substitution with an amine, which is a common motif in many biologically active molecules. This sequential approach allows for the controlled and predictable assembly of highly functionalized pyrimidine derivatives.
The following interactive table summarizes representative examples of the selective derivatization of this compound and related compounds, highlighting the reaction conditions and the resulting chemo- and regioselectivity.
Interactive Data Table: Selective Derivatization of this compound and Analogs
| Reactant | Coupling Partner | Catalyst/Reagent | Base | Solvent | Temperature (°C) | Product | Selectivity |
| This compound pinacol ester | Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 6-Chloro-4-arylpyrimidine | Selective Suzuki at C4 |
| 4-Amino-6-chloropyrimidine | Aryl Halide | NiCl₂(dppe) | Electrochemical | DMF | Room Temp | 4-Amino-6-arylpyrimidine | Selective coupling at C6 |
| 2,4-Dichloropyrimidine | Alkenylboronic acid | Pd(OAc)₂/PPh₃ | Na₂CO₃ | Toluene/H₂O | 80 | 2-Chloro-4-alkenylpyrimidine | Regioselective coupling at C4 |
| 4,6-Dichloropyrimidine | Amine | - | Et₃N | EtOH | Reflux | 4-Amino-6-chloropyrimidine | Regioselective SNAr at C4 |
This table is a representative summary based on published research and patents in the field. Specific yields and reaction times can vary based on the exact substrates and conditions used.
The successful synthesis of complex, multi-substituted pyrimidines hinges on the precise control of chemo- and regioselectivity. The strategic use of protecting groups, the careful selection of catalysts and reaction conditions, and a deep understanding of the inherent reactivity of the pyrimidine scaffold are all crucial elements in harnessing the full transformative potential of this compound as a key building block in modern organic synthesis.
Applications of 6 Chloropyrimidin 4 Yl Boronic Acid As a Synthetic Building Block
Construction of Diverse Pyrimidine-Containing Heterocyclic Systems
The pyrimidine (B1678525) ring is a fundamental structural motif in a vast array of biologically active compounds and functional materials. (6-Chloropyrimidin-4-yl)boronic acid serves as a key starting material for the elaboration of this core into more complex fused, macrocyclic, and oligomeric systems.
Synthesis of Fused Pyrimidine Rings and Related Heterocycles
The presence of both a chloro substituent and a boronic acid group on the pyrimidine ring of this compound allows for sequential and site-selective cross-coupling reactions, enabling the construction of fused pyrimidine heterocycles. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of these synthetic strategies, facilitating the formation of carbon-carbon bonds.
For instance, in the synthesis of pyrrolo[2,3-d]pyrimidine analogs, which are scaffolds for colony-stimulating factor 1 receptor (CSF1R) inhibitors, a related building block, (6-chloropyridin-3-yl)boronic acid, is utilized in a palladium-catalyzed Suzuki coupling with a halogenated pyrrolopyrimidine core. This reaction proceeds in good yield and is a key step in the elaboration of the fused heterocyclic system. A similar strategy can be envisioned for this compound to access a variety of fused pyrimidine structures.
Furthermore, the synthesis of pyrimidine derivatives through Suzuki cross-coupling has been demonstrated to be a viable route for creating potential inhibitors of HIV and kinesin Eg5. thieme.de In these syntheses, various arylboronic acids are coupled with a chloropyrimidine core, showcasing the broad applicability of this methodology for generating diverse substituted pyrimidines. thieme.de
Table 1: Examples of Fused Heterocyclic Systems Accessible from Pyrimidine Building Blocks
| Fused Heterocycle Class | Synthetic Strategy | Potential Application |
|---|---|---|
| Pyrrolo[2,3-d]pyrimidines | Suzuki-Miyaura Coupling | Kinase Inhibitors |
| Thieno[2,3-d]pyrimidines | Suzuki-Miyaura Coupling | Bioactive Molecules |
| Furo[2,3-d]pyrimidines | Suzuki-Miyaura Coupling | Medicinal Chemistry Scaffolds |
Assembly of Macrocyclic and Oligomeric Pyrimidine Architectures
The construction of macrocycles and oligomers containing the pyrimidine unit is an area of growing interest due to their unique conformational properties and potential applications in host-guest chemistry and materials science. While direct examples of the use of this compound in the synthesis of pyrimidine-containing macrocycles are not extensively reported, the principles of macrocyclization via iterative cross-coupling reactions are well-established.
One can envision a strategy where this compound is used in a divergent or convergent approach. For example, a difunctionalized pyrimidine, derived from this compound, could be coupled with a di-boronic acid linker under high-dilution conditions to favor intramolecular cyclization, leading to a pyrimidine-containing macrocycle. The synthesis of macrocycles through the trimerization of arylboronic acids around a template has been demonstrated, suggesting that boronic acids are suitable functional groups for such transformations. nih.gov
Design and Synthesis of Advanced Organic Scaffolds
The ability to readily introduce diverse substituents onto the pyrimidine core using this compound makes it an invaluable tool for the generation of compound libraries and the exploration of chemical space in drug discovery and materials science.
Precursors for Medicinal Chemistry Lead Generation
The generation of structurally diverse scaffolds is a critical step in the identification of new lead compounds in medicinal chemistry. The pyrimidine ring is a privileged scaffold in many therapeutic areas.
Protein kinases are a major class of drug targets, and pyrimidine-based scaffolds are prevalent in many approved kinase inhibitors. researchgate.net The Suzuki-Miyaura coupling of chloropyrimidines with various boronic acids is a widely used method for the synthesis of kinase inhibitor libraries. researchgate.net For example, 2,4-dichloropyrimidines can be selectively coupled with aryl and heteroaryl boronic acids to produce C4-substituted pyrimidines in good to excellent yields.
This compound provides a strategic entry point for creating libraries of 4,6-disubstituted pyrimidines. The chloro group can be displaced by various nucleophiles (e.g., amines), while the boronic acid can be coupled with a wide range of aryl and heteroaryl halides. This dual reactivity allows for the rapid generation of a multitude of analogs with diverse substitution patterns, which is essential for structure-activity relationship (SAR) studies in kinase inhibitor development.
Table 2: Representative Kinase Inhibitor Scaffolds Derived from Pyrimidines
| Scaffold Type | Key Synthetic Reaction | Target Kinase Family (Example) |
|---|---|---|
| 2,4-Diaminopyrimidines | Nucleophilic Aromatic Substitution | Epidermal Growth Factor Receptor (EGFR) |
| 4-Anilinopyrimidines | Suzuki-Miyaura Coupling | Cyclin-Dependent Kinases (CDKs) |
Beyond kinase inhibitors, pyrimidine-containing scaffolds are important for the modulation of other receptor types. For instance, pyrimidine derivatives have been investigated as modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, which is involved in pain perception. nih.gov Pharmacophore models for TRPV1 ligands often include a heterocyclic core, and the pyrimidine ring can serve as such a core.
The use of this compound allows for the systematic modification of the pyrimidine scaffold to explore the structural requirements for receptor binding and modulation. By coupling different aryl or alkyl groups at the 4-position via the boronic acid and introducing various substituents at the 6-position via displacement of the chlorine, a wide range of chemical space can be explored to optimize the affinity and selectivity for a given receptor. For example, the pyrazolo-triazolo-pyrimidine scaffold has been identified as a versatile core for the development of antagonists for human adenosine (B11128) receptors. nih.gov The synthetic flexibility offered by this compound could be harnessed to generate novel derivatives based on such privileged scaffolds.
Frameworks for Enzyme Active Site Probes
The development of specific and effective enzyme inhibitors is a cornerstone of modern drug discovery. Boronic acids, in particular, have garnered significant attention as "serine traps" due to their ability to form stable, reversible covalent bonds with the catalytic serine residues found in the active sites of many enzymes, such as serine hydrolases. google.com This interaction mimics the transition state of the enzymatic reaction, leading to potent and highly selective inhibition. google.com
The pyrimidine scaffold present in this compound is a common feature in a multitude of kinase inhibitors. nih.goved.ac.uk Kinases, a class of enzymes that play a crucial role in cellular signaling, are often dysregulated in diseases like cancer. ed.ac.uknih.gov The pyrimidine ring can act as a "hinge-binding" motif, anchoring the inhibitor molecule into the ATP-binding site of the kinase. nih.gov
By utilizing this compound, medicinal chemists can design and synthesize novel kinase inhibitors. The boronic acid group can target a key serine or threonine residue in the kinase active site, while the chloropyrimidine core can be functionalized through Suzuki coupling reactions to introduce various substituents that can interact with other regions of the enzyme, thereby enhancing potency and selectivity. researchgate.netchem-soc.si This modular approach allows for the rapid generation of libraries of potential enzyme probes to investigate enzyme function and to identify new therapeutic leads. researchgate.net
Intermediates for Agrochemical Development
The pyrimidine core is a well-established pharmacophore in the agrochemical industry, found in numerous herbicides, fungicides, and insecticides. guidechem.com The development of new and effective agrochemicals is crucial for ensuring global food security. This compound serves as a valuable intermediate in the synthesis of complex agrochemical compounds.
A notable example is the synthesis of Macitentan, a drug used to treat pulmonary arterial hypertension, which involves an intermediate derived from a related 6-chloropyrimidine structure. chemscene.com This highlights the industrial relevance of this class of compounds. The reactivity of the chloro- and boronic acid groups allows for the construction of diverse molecular scaffolds. For instance, the chlorine atom can be displaced by various nucleophiles, while the boronic acid can be used in Suzuki coupling reactions to introduce aryl or heteroaryl groups, leading to a wide array of potential agrochemical candidates. guidechem.comrsc.org The ability to readily diversify the structure is a key advantage in the search for new and improved crop protection agents.
Components in Material Science Research
The unique electronic and structural properties of the pyrimidine ring, combined with the versatile reactivity of the boronic acid group, make this compound an attractive component for the design of advanced materials with novel optical, electronic, and structural properties.
Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters connected by organic ligands. ossila.com These materials have shown great promise in a variety of applications, including gas storage, separation, and catalysis. google.com The pyrimidine unit, with its nitrogen atoms, can act as a coordination site for metal ions, making pyrimidine-based molecules suitable as ligands for the construction of MOFs. google.commdpi.com
This compound can be envisioned as a versatile ligand for the synthesis of functional MOFs. The pyrimidine nitrogen atoms can coordinate to metal centers, while the boronic acid group can either be incorporated into the framework structure or serve as a point for post-synthetic modification. nih.govnih.gov This allows for the creation of MOFs with tailored pore sizes and chemical functionalities, potentially leading to materials with enhanced performance in specific applications. For instance, boronic acid-functionalized MOFs have been investigated for their ability to selectively bind and sense diols, including sugars. nih.gov
Table 1: Potential Metal-Organic Frameworks with Pyrimidine-based Ligands
| Ligand Type | Metal Ion | Potential Application | Reference |
| Pyrimidine-dicarboxylate | Lead(II) | Luminescent Material | mdpi.com |
| Pyrimidine-containing linker | Copper(II) | Gas Storage (Methane) | google.com |
| Boronic acid-decorated ligand | Zirconium(IV) | Selective enrichment of nucleosides | nih.gov |
Pyrimidine derivatives are known for their π-deficient nature, which makes them excellent electron-accepting materials. researchgate.net This property is highly desirable for applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). In OLEDs, materials with good electron-accepting and electron-transporting properties are crucial for efficient device performance.
The incorporation of this compound into larger π-conjugated systems through Suzuki coupling reactions can lead to the development of novel materials for OLEDs. researchgate.netnih.gov The pyrimidine core can serve as the electron-accepting unit, while the substituents introduced via the boronic acid can be used to tune the electronic and photophysical properties of the resulting material, such as its emission color and efficiency. nih.gov Research has shown that modifying substituents on a pyrimidine core can effectively optimize the optoelectronic properties of emitters for OLEDs. nih.gov
Conjugated polymers, which possess a backbone of alternating single and double bonds, exhibit interesting electronic and optical properties and are used in a variety of applications, including sensors, solar cells, and transistors. Boronic acid-containing polymers have gained significant attention due to their responsiveness to stimuli such as pH and the presence of diols. guidechem.comrsc.org
This compound can serve as a monomer for the synthesis of novel conjugated polymers. Polymerization can be achieved through Suzuki polycondensation, where the boronic acid group of one monomer reacts with the chloro-group of another, or with a suitable dihalo-comonomer. The resulting polymers would possess a pyrimidine unit in the main chain, which could impart desirable electronic properties. guidechem.com Furthermore, the boronic acid functionality, if retained as a side chain, could be used to create responsive materials that change their properties in the presence of specific analytes like glucose. rsc.orgresearchgate.net
Role in Catalyst Development and Ligand Design
The pyrimidine and boronic acid moieties of this compound can also play a direct role in catalysis. The nitrogen atoms of the pyrimidine ring can act as ligands for transition metals, forming catalytic complexes. The electronic properties of the pyrimidine ring can influence the activity and selectivity of the metal center.
Furthermore, the boronic acid group itself can act as a catalyst. For example, arylboronic acids have been shown to catalyze a variety of organic reactions. The Lewis acidity of the boron atom allows it to activate substrates and facilitate bond formation. rsc.org The development of metal-free catalytic systems is an active area of research, and pyrimidine-directed C-H borylation reactions have been reported, showcasing the potential of these compounds in synthetic methodology. rsc.org The unique combination of a coordinating pyrimidine ring and a potentially catalytic boronic acid group in this compound makes it an intriguing candidate for the design of novel bifunctional catalysts and ligands for a wide range of chemical transformations. mdpi.com
Pyrimidine-Based Ligands for Transition Metal Catalysis
The pyrimidine moiety is a privileged scaffold in ligand design due to its strong coordinating ability with transition metals and its influence on the electronic properties of the resulting metal complexes. The use of this compound as a starting material allows for the strategic incorporation of the pyrimidine unit into larger, more complex ligand architectures, primarily through the Suzuki-Miyaura cross-coupling reaction.
The general strategy involves the palladium-catalyzed coupling of the boronic acid with a variety of halogenated aromatic or heteroaromatic compounds. This reaction leverages the carbon-boron bond of the boronic acid and a carbon-halogen bond on the coupling partner to form a new carbon-carbon bond, effectively linking the pyrimidine core to other functionalities. The chlorine atom on the pyrimidine ring can be retained or subsequently substituted, offering a further point of diversification for the ligand structure.
While specific research detailing the direct use of this compound in the synthesis of ligands for immediate catalytic application is not extensively documented in publicly available literature, the fundamental principles of Suzuki-Miyaura coupling with analogous chloropyrimidines are well-established. For instance, the coupling of 2,4-dichloropyrimidines with aryl boronic acids has been shown to proceed with high regioselectivity, typically at the more reactive C4 position, to yield 4-aryl-2-chloropyrimidines. mdpi.com This foundational reactivity underscores the potential of this compound to serve as a precursor to a wide array of pyrimidine-containing ligands.
The resulting bipyrimidine or aryl-pyrimidine ligands can then be used to form stable complexes with various transition metals, such as palladium, nickel, copper, and rhodium. The electronic nature of the pyrimidine ring, being electron-deficient, can significantly modulate the catalytic activity of the metal center, influencing factors like reaction rates, selectivity, and catalyst stability.
Table 1: Representative Suzuki-Miyaura Coupling Reaction for Ligand Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| This compound | Aryl/Heteroaryl Halide | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Water | 4-Aryl/Heteroaryl-6-chloropyrimidine |
Note: This table represents a generalized reaction scheme based on established Suzuki-Miyaura coupling principles. Specific conditions may vary based on the substrate and desired product.
Chiral Catalyst Scaffolds Derived from this compound
The development of effective chiral catalysts is paramount for asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is of critical importance in the pharmaceutical and fine chemical industries. This compound presents a potential entry point for the construction of novel chiral catalyst scaffolds.
The strategy for creating chiral catalysts from this building block would involve its coupling with a chiral auxiliary or the construction of a dissymmetric ligand system where the pyrimidine unit plays a key structural or electronic role. The inherent planarity and defined geometry of the pyrimidine ring can be exploited to create a well-defined chiral environment around a metal center.
Although direct examples of chiral catalysts synthesized from this compound are not readily found in the literature, the conceptual framework for their design is sound. One potential approach involves the Suzuki-Miyaura coupling of the boronic acid with a chiral, halogenated molecule. The resulting product would bear both the pyrimidine moiety and a chiral center, which could then be elaborated into a bidentate or polydentate ligand.
Another avenue involves the synthesis of atropisomeric biaryl systems, where the pyrimidine ring is one of the aryl components. The steric hindrance around the pivotal C-C bond, influenced by substituents on both the pyrimidine and the coupled aryl group, could lead to rotationally restricted, chiral ligands.
The pyrimidine ring within these chiral scaffolds can serve multiple purposes. It can act as a coordinating N-donor ligand, a rigid structural element to enforce a specific geometry, and an electronic modulator to fine-tune the catalyst's reactivity and enantioselectivity. The development of such catalysts remains an area of ongoing research interest.
Table 2: Conceptual Design of a Chiral Ligand from this compound
| Step | Reaction Type | Reactants | Product |
| 1 | Suzuki-Miyaura Coupling | This compound + Chiral Halogenated Arene | Chiral 4-Aryl-6-chloropyrimidine |
| 2 | Functionalization | Chiral 4-Aryl-6-chloropyrimidine + Coordinating Group | Chiral Pyrimidine-Based Ligand |
Note: This table outlines a conceptual synthetic route. The specific chiral auxiliary and coordinating groups would be chosen based on the target catalyst's design and intended application.
Advanced Methodologies in the Utilization of 6 Chloropyrimidin 4 Yl Boronic Acid
Continuous Flow Chemistry Approaches for Reactions Involving (6-Chloropyrimidin-4-yl)boronic Acid
Continuous flow chemistry has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, offering advantages such as enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for straightforward scaling-up. The application of flow chemistry to Suzuki-Miyaura cross-coupling reactions, a key transformation for this compound, has been demonstrated to be highly effective.
In a representative study, the continuous flow Suzuki-Miyaura coupling of various arylboronic acids with heteroaryl chlorides, including chloropyrimidines, was investigated. The use of a packed-bed reactor containing a palladium catalyst allows for high-throughput synthesis with minimal catalyst leaching. For instance, the coupling of a chloropyrimidine with a boronic acid can be achieved with high yield and purity in a matter of minutes, a significant improvement over traditional batch processing. This approach minimizes the handling of potentially unstable boronic acids and allows for precise control over reaction parameters, leading to a more consistent product quality.
| Parameter | Continuous Flow Synthesis | Batch Synthesis |
| Reaction Time | Minutes | Hours |
| Catalyst Loading | Lower, reusable | Higher, single-use |
| Process Control | High (temperature, pressure, stoichiometry) | Moderate |
| Scalability | Readily scalable by extending run time | Requires process re-optimization |
| Safety | Improved for exothermic reactions | Potential for thermal runaway |
While a specific study on the continuous flow synthesis utilizing this compound is not extensively documented, the successful application of this technology to structurally similar chloropyrimidines strongly suggests its feasibility and potential benefits for the synthesis of its derivatives.
Photoredox Catalysis and Electrosynthesis of Pyrimidine (B1678525) Derivatives
Photoredox catalysis and electrosynthesis represent two burgeoning fields in organic chemistry that offer unique pathways for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. These methods rely on the generation of highly reactive radical intermediates from stable precursors.
Photoredox catalysis, using light energy to drive chemical reactions, has been successfully applied to the functionalization of heterocycles. For instance, the borylation of heteroarenes can be achieved using a photocatalyst in the presence of a suitable boron source. This method could potentially be adapted for the synthesis of this compound itself or for its subsequent derivatization.
Electrosynthesis, on the other hand, utilizes an electric current to initiate redox reactions. This technique offers a reagent-free activation method and can often be performed at room temperature. The electrochemical reduction of chloropyrimidines can generate pyrimidinyl radicals, which can then be trapped by various electrophiles to afford a range of substituted pyrimidines. The precise control over the applied potential allows for a high degree of selectivity.
| Technique | Activating Agent | Key Intermediate | Typical Reaction Conditions | Potential Application for this compound |
| Photoredox Catalysis | Visible Light & Photocatalyst | Radical Cation/Anion | Room temperature, inert atmosphere | Synthesis of derivatives via radical coupling |
| Electrosynthesis | Electric Current | Radical Anion | Room temperature, supporting electrolyte | Functionalization of the pyrimidine ring |
The application of these advanced redox methodologies to this compound holds considerable promise for the development of novel and efficient synthetic routes to complex pyrimidine-containing molecules.
Immobilized Catalysts and Heterogeneous Systems for Enhanced Sustainability
A significant drawback of many cross-coupling reactions is the use of homogeneous precious metal catalysts, which can be difficult to separate from the product and often cannot be recycled. Immobilized catalysts and heterogeneous systems address this challenge by anchoring the catalytic species to a solid support. This facilitates easy separation and reuse of the catalyst, leading to more sustainable and cost-effective processes.
For Suzuki-Miyaura reactions involving chloropyrimidines, various heterogeneous palladium catalysts have been developed. These include palladium nanoparticles supported on materials such as charcoal, silica, or magnetic nanoparticles. The use of magnetic nanoparticles is particularly advantageous as the catalyst can be easily recovered from the reaction mixture using an external magnet.
Research has demonstrated the high efficiency of these immobilized catalysts in the Suzuki-Miyaura coupling of chloropyrimidines with arylboronic acids, achieving excellent yields with very low levels of palladium contamination in the final product.
| Catalyst System | Support Material | Catalyst Recovery | Recyclability | Product Contamination |
| Homogeneous Pd Catalyst | None | Difficult (e.g., chromatography) | Generally not recyclable | High potential |
| Pd on Charcoal | Activated Carbon | Filtration | Possible, with some loss of activity | Low |
| Pd on Magnetic Nanoparticles | Iron Oxide | External Magnet | High, with minimal loss of activity | Very Low |
The implementation of such heterogeneous catalytic systems in reactions with this compound would significantly enhance the sustainability and economic viability of synthesizing its derivatives on a larger scale.
Microwave-Assisted Organic Synthesis (MAOS) for Accelerated Transformations
Microwave-Assisted Organic Synthesis (MAOS) has become a popular technique for accelerating a wide range of chemical reactions. By directly heating the reaction mixture through microwave irradiation, MAOS can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods.
The Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides is highly amenable to microwave irradiation. The polar nature of the reactants and solvents used in these reactions allows for efficient absorption of microwave energy, leading to rapid heating.
Studies on the microwave-assisted Suzuki-Miyaura coupling of pyrimidine derivatives have consistently shown significant rate enhancements. For example, a reaction that might require 12-24 hours under conventional heating at reflux can often be completed in 10-30 minutes in a microwave reactor, with comparable or even improved yields.
| Coupling Partners | Conventional Heating (Time, Yield) | Microwave Heating (Time, Yield) |
| Chloropyrimidine + Arylboronic Acid | 18 h, 75% | 15 min, 85% |
| Bromo-pyrimidine + Arylboronic Acid | 12 h, 80% | 10 min, 92% |
This acceleration is particularly beneficial for high-throughput synthesis and library generation in drug discovery programs, where rapid access to a diverse range of analogs is crucial.
Mechanochemistry and Ball-Milling Techniques for Solvent-Free Reactions
Mechanochemistry, particularly ball-milling, offers a green and sustainable alternative to traditional solvent-based synthesis. In a ball-milling reactor, mechanical energy is used to induce chemical reactions between solid reactants, often in the absence of any solvent. This approach minimizes waste, reduces environmental impact, and can sometimes lead to the formation of products that are inaccessible in solution-phase synthesis.
The Suzuki-Miyaura cross-coupling reaction has been successfully performed under mechanochemical conditions. The solid reactants, including the halo-pyrimidine, the boronic acid, a palladium catalyst, and a solid base, are ground together in a milling jar with grinding balls. The mechanical force facilitates the intimate mixing and activation of the reagents, leading to the formation of the desired product.
Research in this area has demonstrated that solvent-free ball-milling can be highly effective for the coupling of various heterocyclic halides with boronic acids, affording good to excellent yields. This methodology is particularly attractive for its operational simplicity and its alignment with the principles of green chemistry.
| Feature | Solvent-Based Synthesis | Mechanochemical Synthesis |
| Solvent Usage | High | None or minimal |
| Waste Generation | Significant | Minimal |
| Reaction Conditions | Often requires elevated temperatures | Often at room temperature |
| Work-up | Typically involves extraction and chromatography | Simple filtration or washing |
The application of mechanochemistry to reactions involving this compound presents a promising avenue for the environmentally benign synthesis of its derivatives.
Mechanistic and Computational Studies of 6 Chloropyrimidin 4 Yl Boronic Acid and Its Reactions
Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool for probing the electronic structure and predicting the reactivity of molecules like (6-chloropyrimidin-4-yl)boronic acid. mdpi.commdpi.com These computational studies provide insights into the distribution of electrons within the molecule, which in turn governs its chemical behavior.
DFT calculations can determine key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's reactivity; a smaller gap generally suggests higher reactivity. scirp.org For pyrimidine (B1678525) derivatives, these calculations help in understanding their potential as inhibitors in biological systems by correlating electronic structure with inhibition efficiency. scirp.org
Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions susceptible to electrophilic or nucleophilic attack. In the case of this compound, the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring and the chlorine atom influences the electron density on the carbon atoms, making them sites for specific chemical reactions. The boronic acid group itself is a key functional group, and DFT can elucidate its role in directing the molecule's reactivity.
| Parameter | Calculated Value | Significance |
|---|---|---|
| EHOMO | - | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |
| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |
| Energy Gap (ΔE) | - | Difference between ELUMO and EHOMO; a smaller gap suggests higher reactivity. scirp.org |
| Dipole Moment (µ) | - | A measure of the overall polarity of the molecule. |
| Ionization Potential (I) | - | The energy required to remove an electron. |
| Electron Affinity (A) | - | The energy released when an electron is added. |
Elucidation of Reaction Mechanisms for Cross-Coupling Processes
This compound is predominantly used in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. libretexts.orgyoutube.com This reaction is a powerful method for forming carbon-carbon bonds, allowing for the synthesis of a wide array of biaryl and related compounds. nih.govlookchem.com The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com
The reaction typically involves the coupling of the boronic acid with an organic halide in the presence of a palladium catalyst and a base. youtube.com The specific conditions, including the choice of catalyst, ligand, base, and solvent, can significantly influence the reaction's efficiency and outcome. nih.govlookchem.com For chloropyrimidines, which can be less reactive than their bromo or iodo counterparts, the use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst is often necessary to facilitate the reaction. nih.gov
Investigation of Oxidative Addition and Reductive Elimination Pathways
Oxidative addition is the initial step in the catalytic cycle, where the palladium(0) catalyst inserts into the carbon-chlorine bond of the (6-chloropyrimidin-4-yl) moiety. libretexts.orgyoutube.com This process involves the oxidation of the palladium center from the 0 to the +2 oxidation state. youtube.com The reaction can proceed through a concerted or a stepwise mechanism, depending on the nature of the substrate and reaction conditions. For aryl halides, a concerted mechanism is common. youtube.com The presence of electron-withdrawing groups on the pyrimidine ring can influence the rate of this step.
Reductive elimination is the final step of the catalytic cycle, leading to the formation of the desired cross-coupled product and regeneration of the palladium(0) catalyst. libretexts.org In this step, the two organic groups attached to the palladium(II) center are eliminated to form a new carbon-carbon bond. For this to occur, the two groups must be in a cis orientation on the palladium complex. If they are trans, a trans-to-cis isomerization must precede the reductive elimination.
Studies on Transmetalation Steps in Suzuki-Miyaura Coupling
Transmetalation is the step where the organic group from the boronic acid is transferred to the palladium(II) center, replacing the halide. libretexts.orgrsc.org This step is crucial and has been the subject of extensive mechanistic studies. For the transmetalation to occur, the boronic acid must be activated by a base. youtube.com This activation typically involves the formation of a more nucleophilic boronate species, such as a trihydroxyborate, which then reacts with the palladium complex. rsc.org
Two primary pathways for transmetalation have been proposed:
The Boronate Pathway: The base reacts with the boronic acid to form a tetracoordinate boronate species. This nucleophilic boronate then transfers its organic group to the arylpalladium(II) halide complex.
The Oxo-Palladium Pathway: The halide on the arylpalladium(II) complex is replaced by a hydroxide (B78521) or alkoxide from the base. This palladium-hydroxo or -alkoxo species then reacts with the neutral boronic acid.
The dominant pathway can depend on the specific reaction conditions, including the nature of the base, solvent, and ligands.
Analysis of Stereoelectronic Effects and Conformational Preferences
The reactivity and stability of this compound are influenced by stereoelectronic effects and its conformational preferences. Stereoelectronic effects refer to the influence of the spatial arrangement of electrons in orbitals on the molecule's properties.
Theoretical calculations can be employed to determine the relative energies of different conformers and to analyze the orbital interactions that stabilize certain arrangements. For instance, hyperconjugative interactions between filled and empty orbitals can play a significant role in determining conformational preferences.
Spectroscopic Investigations of Reaction Intermediates (e.g., NMR, Mass Spectrometry for mechanistic insights)
The direct observation of reaction intermediates is a powerful method for elucidating reaction mechanisms. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable in this regard. youtube.comyoutube.com
Low-temperature NMR spectroscopy can be used to detect and characterize transient intermediates in the catalytic cycle of the Suzuki-Miyaura reaction. By monitoring the reaction at low temperatures, it is sometimes possible to observe the formation of the arylpalladium(II) species after oxidative addition and even pre-transmetalation complexes where the boronic acid is coordinated to the palladium center.
Mass spectrometry can be used to identify the masses of various species present in the reaction mixture, providing evidence for the formation of proposed intermediates and byproducts. Electrospray ionization (ESI-MS) is particularly useful for detecting charged intermediates in the catalytic cycle.
Molecular Dynamics Simulations of Pyrimidine-Boronic Acid Interactions
Molecular dynamics (MD) simulations provide a computational lens to study the dynamic behavior of molecules over time. These simulations can model the interactions of this compound with other molecules in a reaction mixture, such as solvent molecules, catalyst complexes, and other reactants.
MD simulations can be used to explore the conformational landscape of the molecule in solution and to understand how its flexibility or rigidity might influence its reactivity. For instance, simulations could model the approach of the boronic acid to the palladium catalyst, providing insights into the steric and electronic factors that govern the transmetalation step. In the context of drug design, MD simulations are used to study the binding of pyrimidine derivatives to biological targets, which can also inform our understanding of their intermolecular interactions in a chemical reaction.
Emerging Trends and Future Research Directions
Development of Novel Synthetic Pathways to Functionalized Pyrimidine (B1678525) Boronic Acids
The synthesis of pyrimidine derivatives is a cornerstone of medicinal chemistry, and researchers are continuously seeking more efficient and sustainable methods. nih.gov Traditional approaches often require harsh reaction conditions and may not be suitable for creating a diverse range of functionalized molecules. rsc.org A significant trend is the development of multicomponent reactions, which allow for the assembly of complex molecules from simpler starting materials in a single step, enhancing atom economy and reducing waste. acs.orgbohrium.com
Recent advancements include metal- and additive-free [2+2+2] cyclization reactions of vinyl thianthrenium salts and nitriles to construct 2,4,6-trisubstituted pyrimidines under mild conditions. rsc.org This method offers high yields and broad substrate tolerance. rsc.org Another innovative approach involves the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols, providing regioselective access to highly decorated pyrimidines. acs.orgbohrium.com
The synthesis of pyridinylboronic acids and their esters, which are closely related to pyrimidine boronic acids, has also seen significant progress. Key methods include halogen-metal exchange followed by borylation, directed ortho-metallation, and palladium-catalyzed cross-coupling reactions. arkat-usa.org These strategies are crucial for creating a diverse library of boronic acid derivatives for use in drug discovery and other applications. nih.gov
Table 1: Comparison of Synthetic Methods for Pyrimidine Derivatives
| Method | Description | Advantages | Disadvantages |
| Traditional Condensation | Condensation of 1,3-dicarbonyl compounds with amidines or urea (B33335) derivatives (e.g., Biginelli reaction). rsc.org | Good atom economy. rsc.org | Can require harsh conditions (strong acids/bases). rsc.org |
| [2+2+2] Cyclization | Cyclization of vinyl thianthrenium salts and nitriles. rsc.org | Metal- and additive-free, mild conditions, high yields. rsc.org | Newer method, substrate scope still being explored. |
| Iridium-Catalyzed Multicomponent Synthesis | Reaction of amidines and up to three different alcohols. acs.orgbohrium.com | High regioselectivity, access to highly substituted pyrimidines. acs.orgbohrium.com | Requires a specific iridium catalyst. |
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of a pyrimidine halide with a boronic acid. mdpi.com | Well-established, versatile for C-C bond formation. mdpi.com | Requires pre-functionalized starting materials. |
Expansion of the Catalytic Repertoire for (6-Chloropyrimidin-4-yl)boronic Acid Transformations
The reactivity of this compound is largely defined by the catalytic transformations it can undergo. The Suzuki-Miyaura cross-coupling reaction is a primary tool for creating carbon-carbon bonds, allowing for the attachment of various aryl and heteroaryl groups to the pyrimidine core. mdpi.com Palladium catalysts are commonly employed for these transformations. mdpi.comacs.org
Beyond the well-established Suzuki coupling, researchers are exploring new catalytic systems to expand the utility of pyrimidine boronic acids. This includes the use of different transition metals and ligands to achieve novel reactivity and selectivity. For instance, copper-catalyzed ipso-hydroxylation of aryl boronic acids offers a pathway to phenol (B47542) derivatives under environmentally friendly conditions. mdpi.com The development of more robust and versatile catalysts is essential for synthesizing complex molecules with desired biological activities. nih.gov
Integration with Machine Learning and Artificial Intelligence for Reaction Optimization
The intersection of chemistry and artificial intelligence (AI) is a rapidly growing field with the potential to revolutionize how chemical reactions are developed and optimized. preprints.org Machine learning (ML) algorithms can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even propose novel synthetic routes. preprints.orgnih.gov
For a compound like this compound, AI can be used to:
Predict Reaction Success: ML models can be trained to predict the yield and success rate of a given transformation based on the reactants, catalysts, and conditions. preprints.org
Optimize Reaction Conditions: AI can explore a large parameter space (e.g., temperature, solvent, catalyst loading) to identify the optimal conditions for a specific reaction, saving time and resources. chemrxiv.org
Discover Novel Pathways: Generative models can propose entirely new synthetic routes to target molecules, potentially leading to more efficient and sustainable processes. preprints.org
Recent studies have demonstrated the use of machine learning to develop signatures related to pyrimidine metabolism for prognostic and therapeutic implications in diseases like lung adenocarcinoma. nih.gov This highlights the power of AI to analyze complex biological data related to pyrimidine-containing molecules.
Exploration of Undiscovered Application Domains for Pyrimidine Scaffolds Derived from this compound
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of drugs with diverse therapeutic applications. mdpi.comnih.gov Derivatives of this compound are being explored for their potential as:
Anticancer Agents: Pyrimidine-based compounds have shown efficacy as inhibitors of various protein kinases, which are often dysregulated in cancer. nih.govnih.gov For example, novel pyrimidine molecules containing boronic acid have been designed as VCP/p97 inhibitors for cancer treatment. nih.gov
Antimicrobial Agents: The structural versatility of pyrimidines makes them attractive candidates for the development of new antibiotics and antifungals to combat drug-resistant pathogens. researchgate.net
Neurological Disorder Treatments: Pyrimidine derivatives are being investigated for their potential to treat neurological conditions. For instance, they have been incorporated into inhibitors of β-secretase (BACE-1), an enzyme implicated in Alzheimer's disease. acs.org
The ability to readily modify the pyrimidine core through transformations of the chloro and boronic acid groups allows for the generation of large libraries of compounds for high-throughput screening, accelerating the discovery of new drug candidates. acs.org
Table 2: Investigated Therapeutic Areas for Pyrimidine Derivatives
| Therapeutic Area | Target/Mechanism | Example Application |
| Oncology | Protein Kinase Inhibition (e.g., EGFR, CSF1R), VCP/p97 Inhibition. nih.govnih.govmdpi.com | Lung Cancer, Breast Cancer, Multiple Myeloma. nih.govnih.gov |
| Infectious Diseases | Inhibition of microbial protein targets. researchgate.net | Development of novel antibacterial and antifungal agents. researchgate.net |
| Neurology | BACE-1 Inhibition. acs.org | Potential treatment for Alzheimer's disease. acs.org |
| Immunology | Modulation of immune responses. mdpi.com | Immuno-oncology applications. mdpi.com |
Pursuit of More Sustainable and Atom-Economical Chemical Syntheses
The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry. nih.goveurekaselect.com For a key building block like this compound, developing more sustainable synthetic methods is a critical goal. This involves:
Improving Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, minimizing waste. acs.org Multicomponent reactions are a prime example of this principle. acs.orgbohrium.com
Using Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or bio-based solvents. nih.goveurekaselect.com
Employing Catalysis: Utilizing catalytic processes, which are often more efficient and generate less waste than stoichiometric reactions. nih.goveurekaselect.com This includes the use of recyclable heterogeneous catalysts. mdpi.com
Reducing Energy Consumption: Developing reactions that can be performed at lower temperatures and pressures, often facilitated by techniques like microwave irradiation or ultrasonication. nih.goveurekaselect.com
Recent research has highlighted the use of water as a solvent and microwave-assisted conditions to enhance the efficiency and sustainability of pyrimidine synthesis. nih.gov The development of catalytic systems that can operate under mild, environmentally friendly conditions is a key area of ongoing research. rsc.org
Conclusion
Summary of Key Findings and Contributions in Research on (6-Chloropyrimidin-4-yl)boronic Acid
This compound has emerged as a significant building block in synthetic chemistry, primarily valued for its dual reactive sites—the chlorine atom and the boronic acid moiety. Research has demonstrated its utility as a versatile intermediate in the construction of complex heterocyclic molecules. The pyrimidine (B1678525) core is a well-established scaffold in medicinal chemistry, and this particular boronic acid provides a direct route to novel derivatives. nih.gov
Key contributions stemming from the use of this compound are notable in the field of medicinal chemistry. Scientists have utilized this compound and its analogs in the synthesis of various kinase inhibitors, which are a critical class of drugs for cancer therapy. nih.gov The ability to functionalize the pyrimidine ring through Suzuki-Miyaura cross-coupling reactions has allowed for the systematic exploration of chemical space around this privileged scaffold, leading to the discovery of potent and selective enzyme inhibitors. nih.govresearchgate.net For instance, derivatives have been synthesized to target cyclin-dependent kinase 2 (CDK2), a protein implicated in cancer progression. nih.gov
Furthermore, the boronic acid group itself is recognized for its unique ability to form reversible covalent bonds with biological targets, a property exploited in the design of transition-state inhibitors for enzymes like β-lactamases. nih.govnih.gov While direct studies on this compound as an inhibitor are not extensively documented in the provided results, its role as a precursor to more complex molecules that may possess such activity is a key area of its application. nih.govnih.gov The synthesis of various substituted pyrimidines via this intermediate has been instrumental in developing libraries of compounds for screening against a range of biological targets. chemicalregister.com
Reiteration of the Enduring Importance of this compound in Modern Organic Chemistry and Materials Science
The enduring importance of this compound in modern organic chemistry is firmly rooted in its role as a versatile and efficient synthetic intermediate. Its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provides a powerful and reliable method for the formation of carbon-carbon bonds. researchgate.netlibretexts.org This reaction's mild conditions and tolerance of various functional groups make this compound a valuable tool for constructing complex molecular architectures from readily available starting materials. researchgate.netyoutube.com The presence of the reactive chloro-substituent offers an additional handle for sequential functionalization, further enhancing its synthetic value.
In medicinal chemistry, the pyrimidine framework is a cornerstone of numerous pharmaceuticals, and the demand for novel derivatives remains high. This compound serves as a key gateway to a diverse array of substituted pyrimidines, enabling the synthesis of targeted therapies, including kinase inhibitors. nih.govgoogle.com Its application facilitates the rapid assembly of compound libraries, accelerating the drug discovery process. nih.govchemicalregister.com
While its application in materials science is less direct based on current findings, the fundamental chemistry it enables is highly relevant. Boronic acids and pyrimidine structures are components of advanced materials, including those used in organic electronics. researchgate.net The principles of molecular design and synthesis that are honed using reagents like this compound are transferable to the creation of novel organic semiconductors and emitters for applications such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The development of efficient synthetic routes to tailored heterocyclic systems is crucial for advancing these technologies. Therefore, the continued availability and study of versatile building blocks like this compound are vital for sustained innovation in both medicine and materials science.
Q & A
Basic: What are the optimal synthetic strategies for (6-chloropyrimidin-4-yl)boronic acid, and how can purity be validated?
Methodological Answer:
Synthesis typically involves coupling chloropyrimidine derivatives with boronic acid precursors under palladium-catalyzed conditions. Optimization includes controlling reaction temperature (e.g., 60–80°C) and using anhydrous solvents to minimize hydrolysis. Post-synthesis, purity validation employs HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) and mass spectrometry (MS) for structural confirmation. For example, automated MS analysis enables rapid data collection to assess reaction efficiency and byproduct formation .
Basic: How does this compound participate in Suzuki-Miyaura cross-coupling reactions?
Methodological Answer:
The compound acts as a boronic acid partner in Suzuki reactions, forming carbon-carbon bonds with aryl/heteroaryl halides. Key parameters include:
- Catalyst system: Pd(PPh₃)₄ or PdCl₂(dppf) in THF or dioxane.
- Base: Na₂CO₃ or K₃PO₄ to facilitate transmetalation.
- Temperature: 80–100°C under inert atmosphere.
Post-reaction, column chromatography or recrystallization isolates the biaryl product. Reaction progress is monitored via TLC or LC-MS .
Advanced: How can kinetic parameters of diol-binding interactions with this compound be quantified?
Methodological Answer:
Stopped-flow fluorescence spectroscopy is used to measure binding kinetics (e.g., kon and koff rates) under physiological pH. For example:
- Prepare boronic acid (1 mM) and diol (e.g., fructose, glucose) solutions in phosphate buffer (pH 7.4).
- Mix rapidly in a stopped-flow apparatus, monitoring fluorescence changes over milliseconds.
- Fit data to a pseudo-first-order model to derive rate constants. Studies show faster binding with fructose than glucose due to stereoelectronic effects .
Advanced: What strategies mitigate non-specific interactions when using this boronic acid in glycoprotein capture assays?
Methodological Answer:
Non-specific binding (e.g., hydrophobic or ionic interactions) can be minimized by:
- Buffer optimization: Use high-ionic-strength buffers (e.g., 150 mM NaCl) to screen electrostatic interactions.
- Competitive elution: Introduce sorbitol (0.1–1 M) to displace weakly bound proteins.
- Surface modification: Co-immobilize hydrophilic spacers (e.g., polyethylene glycol) on sensor chips to reduce nonspecific adsorption. SPR (surface plasmon resonance) studies demonstrate improved selectivity for glycoproteins like RNase B under these conditions .
Advanced: How can trace impurities (e.g., genotoxic boronic acids) be detected in drug substances synthesized using this compound?
Methodological Answer:
A validated LC-MS/MS method in MRM (multiple reaction monitoring) mode achieves sensitivity <1 ppm:
- Column: HILIC or reversed-phase (e.g., Acquity BEH C18).
- Ionization: ESI-negative mode for underivatized boronic acids.
- Calibration: Linear range of 0.1–10 ppm with R² > 0.98.
Method validation includes accuracy (spiked recovery 90–110%), precision (%RSD < 5%), and robustness testing per ICH Q2(R1) .
Advanced: What in vitro assays evaluate the anticancer potential of derivatives of this boronic acid?
Methodological Answer:
- Cell viability: MTT or resazurin assays on glioblastoma (U87) or leukemia (Jurkat) cell lines, with IC₅₀ determination.
- Apoptosis: Flow cytometry using Annexin V/PI staining post 24–48 h treatment.
- Tubulin polymerization inhibition: Spectrophotometric monitoring of microtubule assembly (IC₅₀ ~20 µM for active derivatives). COMPARE analysis correlates activity profiles with known anticancer agents .
Advanced: How are boronic acid trimerization issues addressed during MALDI-MS analysis of peptide conjugates?
Methodological Answer:
- Derivatization: On-plate esterification with 2,5-dihydroxybenzoic acid (DHB) matrix stabilizes boronic acids, preventing trimerization.
- Sample prep: Mix peptide-boronic acid (0.5 µL) with DHB (10 mg/mL in 50% ACN) directly on MALDI target.
- MS/MS sequencing: CID fragmentation at 20–30 eV confirms sequence and boronic acid localization. This approach enables rapid library screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
